Di-tert-butyl Chloromethyl Phosphate

説明

Significance of Phosphate (B84403) Esters in Chemical Transformations

Phosphate esters are integral to numerous biochemical processes, serving as key intermediates in the conversion of food into energy and as structural components of phospholipids (B1166683) and nucleic acids. libretexts.orglibretexts.org In the realm of synthetic organic chemistry, while historically less reactive than halides or sulfonates, phosphate esters are gaining prominence. rsc.orgrsc.org New methods of activation, including metal catalysis and photochemistry, are expanding their utility. rsc.orgrsc.org Their unique reactivity allows for "tunable" reactions, providing chemists with versatile tools for building complex molecular architectures. rsc.org The formation of monoalkyl, dialkyl, and trialkyl esters from phosphoric acid and alcohols demonstrates their versatility in creating a wide range of structures. libretexts.org

Overview of Alkylation Strategies in Contemporary Organic Chemistry

Alkylation, the transfer of an alkyl group to a molecule, is a foundational reaction in organic synthesis. wikipedia.orgnumberanalytics.com This process is crucial for forming new carbon-carbon and carbon-heteroatom bonds and is widely applied in the pharmaceutical, agrochemical, and materials industries. numberanalytics.comnumberanalytics.com Contemporary strategies are diverse and can be categorized based on the atom being alkylated, including C-alkylation (forming carbon-carbon bonds), N-alkylation, O-alkylation, and S-alkylation. wikipedia.orgrsc.org

Common types of alkylation reactions include:

Nucleophilic Alkylation : Involves a nucleophile reacting with an alkylating agent, such as an alkyl halide. numberanalytics.com

Electrophilic Alkylation : An electrophile attacks an electron-rich species. A classic example is the Friedel-Crafts alkylation, where an alkyl group is added to an aromatic ring using an alkyl halide and a Lewis acid catalyst. numberanalytics.commt.com

Green Chemistry Approaches : Modern methods focus on greater efficiency and sustainability. This includes the use of alcohols as alkylating agents, where the only byproduct is water, and hydroamination for N-alkylation. wikipedia.org

Historical Context of Chloromethyl Phosphate Derivatives in Synthetic Methodology

The study of organophosphorus compounds dates back to the 19th century, with the synthesis of triethyl phosphate in 1848. mdpi.com The development of highly toxic organophosphorus compounds in the 1930s, such as tabun, marked a significant and somber point in their history. mdpi.com In subsequent decades, research pivoted towards synthetic applications, particularly in nucleotide chemistry. mdpi.com

Di-tert-butyl Chloromethyl Phosphate is a more recent addition to the synthetic chemist's toolkit. Its first synthesis was reported in 1999 and involved the reaction of di-tert-butyl tetramethylammonium (B1211777) phosphate with an excess of chloroiodomethane (B1360106). chemicalbook.comchemicalbook.com This compound has since become a key reagent for preparing phosphono-oxymethyl prodrugs, which are used to improve the physicochemical and biopharmaceutical properties of active drug compounds. acs.org More efficient synthesis processes have been developed, such as the reaction of di-tert-butyl potassium phosphate with chloromethyl chlorosulfate (B8482658), which provides higher yields and purity. acs.orgfigshare.comgoogle.com

Detailed Research Findings

This compound is a versatile reagent that functions as both a phosphorylating and alkylating agent. enamine.net It is particularly useful for modifying alcohols and nitrogen-containing heterocycles. enamine.net

Chemical and Physical Properties

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 229625-50-7 |

| Molecular Formula | C₉H₂₀ClO₄P |

| Molecular Weight | 258.68 g/mol |

| Appearance | Colorless to light yellow viscous liquid |

| Boiling Point | 272.9 - 279.9 °C |

| Density | ~1.11 g/cm³ |

| Solubility | Soluble in water, toluene, dichloromethane (B109758) |

Data sourced from references chemicalbook.comenamine.netbiosynth.comnih.govsichem.de

Synthesis Methods

Several methods for the synthesis of this compound have been reported, with a focus on improving efficiency and yield.

| Method | Reactants | Key Conditions | Yield |

| Original Method (1999) | Di-tert-butyl tetramethylammonium phosphate, Chloroiodomethane | Large excess (>11 equiv.) of chloroiodomethane | <75% |

| Improved Process | Di-tert-butyl potassium phosphate (DTBPP), Chloromethyl chlorosulfate (CMCS) | Phase-transfer catalyst, base (e.g., potassium carbonate), dichloromethane | 90% (solution yield) |

| Alternative Process | Silver di-t-butylphosphate, Chloroiodomethane | Benzene, room temperature | Not specified |

Data sourced from references chemicalbook.comchemicalbook.comacs.orggoogle.comresearchgate.netacs.org

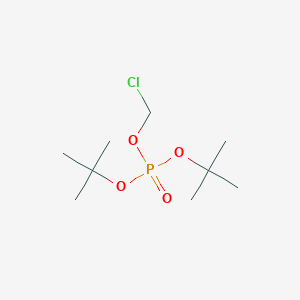

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ditert-butyl chloromethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20ClO4P/c1-8(2,3)13-15(11,12-7-10)14-9(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJAJHJFSKUCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(OCCl)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470842 | |

| Record name | Di-tert-butyl Chloromethyl Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229625-50-7 | |

| Record name | Di-tert-butyl Chloromethyl Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | di-tert-butyl (chloromethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Di Tert Butyl Chloromethyl Phosphate

Established Synthetic Pathways

Two primary pathways have been established for the synthesis of Di-tert-butyl Chloromethyl Phosphate (B84403). The more recent and efficient method involves the reaction of a phosphate salt with chloromethyl chlorosulfate (B8482658), while an earlier method utilized chloroiodomethane (B1360106).

A highly efficient process for preparing Di-tert-butyl Chloromethyl Phosphate involves the reaction of Chloromethyl Chlorosulfate (CMCS) with Di-tert-butyl Potassium Phosphate (DTBPP). acs.orgresearchgate.net This method has been refined to overcome the challenges associated with the instability of CMCS and to optimize yield and product purity. acs.org The reaction is typically carried out under mild conditions in a biphasic system, often employing a phase-transfer catalyst to facilitate the reaction between the water-soluble phosphate salt and the organic-soluble chlorosulfate. google.com

The optimization of the reaction between CMCS and DTBPP has been a key focus of process development to maximize the yield and purity of this compound. Research has demonstrated that a rational selection of base, solvent, and temperature is critical for minimizing the decomposition of the sensitive CMCS reagent. acs.orgacs.org The process is generally conducted at mild temperatures, typically between 15°C and 25°C. google.com

The molar ratio of the reactants is another crucial parameter. Studies have indicated that employing a slight excess of Chloromethyl Chlorosulfate relative to Di-tert-butyl Potassium Phosphate can drive the reaction to completion. A molar ratio of CMCS to DTBPP in the range of approximately 1.9:1 to 2.1:1 is often preferred. google.com The selection of an appropriate base, such as potassium carbonate or sodium carbonate, is also vital for the reaction's success. google.com

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Temperature | 15°C to 25°C | google.com |

| CMCS:DTBPP Molar Ratio | ~1.9:1 to 2.1:1 | google.com |

| Base | Potassium Carbonate or Sodium Carbonate | google.com |

| Solvent System | Dichloromethane (B109758) or Tetrahydrofuran (B95107) (with water) | google.com |

| Achieved Yield | Up to 90% (solution yield) | acs.orgresearchgate.netfigshare.com |

Phase-transfer catalysis is a cornerstone of the modern synthesis of this compound from DTBPP and CMCS. acs.org This technique is essential for facilitating the reaction between the phosphate salt, which is typically in an aqueous or solid phase, and the chloromethylating agent, which resides in an immiscible organic phase. crdeepjournal.org The phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt, transports the phosphate anion from the aqueous phase to the organic phase, where it can react with CMCS. crdeepjournal.orgmdpi.com

Catalysts such as Tetrabutylammonium (B224687) Chloride or Tetrabutylammonium Sulfate have been effectively employed in this process. google.com The use of a phase-transfer catalyst (PTC) significantly enhances the reaction rate and allows the process to be conducted under mild conditions, which is crucial for preventing the degradation of the thermally sensitive CMCS. acs.orggoogle.com The rational selection of the PTC is a key factor that contributes to achieving an optimized solution yield of up to 90%. acs.orgfigshare.com

| Catalyst Name | Chemical Class | Reference |

|---|---|---|

| Tetrabutylammonium Sulfate | Quaternary Ammonium Salt | google.com |

| Tetrabutylammonium Chloride | Quaternary Ammonium Salt | google.com |

| Tetra-n-butylammonium Hydrogen Sulfate | Quaternary Ammonium Salt | google.com |

This compound is known to be unstable, which presents challenges for its isolation and long-term storage. To address this, stabilizing additives are often incorporated. The addition of a suitable stabilizing agent has been shown to improve product purity and enable extended storage of the compound. acs.org Commercially available preparations of this compound often contain stabilizers such as Tributylamine or Potassium Carbonate. honeywell.comcymitquimica.comfluorochem.co.uk These additives likely function by neutralizing acidic impurities that could catalyze the decomposition of the product. The identification of effective stabilization techniques has been a significant development, enhancing the practicality and utility of this important reagent. acs.orgfigshare.com

In the development of synthetic routes to phosphonooxymethyl prodrugs, alternatives to chloromethylating agents have been explored. A comparative analysis was made between the process using Chloromethyl Chlorosulfate and a similar pathway that would involve a corresponding tosylate derivative. acs.orgacs.orgfigshare.comacs.org While tosylates are common leaving groups in organic synthesis, the development efforts for a new, efficient process focused on the CMCS route. acs.orgfigshare.com This focus led to an optimized process with a 90% solution yield for the chloromethyl phosphate product, underscoring the effectiveness of the chlorosulfate-based methodology. acs.org

An earlier reported synthesis of this compound, first described in 1999, involves the reaction of Di-tert-butyl Tetramethylammonium (B1211777) Phosphate with Chloroiodomethane. chemicalbook.com This method requires the use of the tetramethylammonium salt of the phosphate, which reacts with chloroiodomethane to form the desired product. chemicalbook.comresearchgate.net

A significant drawback of this approach is the need for a large excess (more than 11 equivalents) of Chloroiodomethane. chemicalbook.com This excess is necessary to minimize the formation of the primary by-product, Tetra-tert-butyl Methylene (B1212753) Bisphosphate. chemicalbook.com The requirement for a vast excess of the alkylating agent and the challenges associated with by-product formation and purification make this route less efficient and cost-effective compared to the more recently developed Chloromethyl Chlorosulfate process. google.com Other variations of this method have used different phosphate salts, such as Silver Di-tert-butylphosphate or Tetrabutylammonium Di-tert-butylphosphate, reacting with Chloroiodomethane in solvents like benzene. google.com

Reaction of Di-tert-butyl Tetramethylammonium Phosphate with Chloroiodomethane

Minimization of Byproduct Formation (e.g., Tetra-tert-butyl Methylene Bisphosphate)

A significant challenge in the synthesis of this compound is the formation of the primary byproduct, Tetra-tert-butyl Methylene Bisphosphate. The initial reported synthesis involved the reaction of di-tert-butyl tetramethylammonium phosphate with chloroiodomethane. chemicalbook.com This method necessitated a large excess of chloroiodomethane, often more than 11 equivalents, to competitively minimize the formation of the bisphosphate byproduct. chemicalbook.com The formation of this impurity arises from the reaction of the desired product with the starting phosphate salt.

Later developments in the synthetic process have focused on optimizing reaction conditions to suppress this side reaction. A key strategy is the use of alternative reagents and reaction setups. For instance, reacting Di-tert-butyl Potassium Phosphate (DTBPP) with chloromethyl chlorosulfate (CMCS) under phase-transfer catalysis conditions has been shown to improve selectivity. chemicalbook.comambeed.com By carefully controlling stoichiometry, reaction time, and temperature, the formation of Tetra-tert-butyl Methylene Bisphosphate can be significantly reduced.

| Strategy | Description | Key Findings | Reference |

|---|---|---|---|

| Use of Excess Alkylating Agent | Employing a large excess (>11 equiv.) of chloroiodomethane in the reaction with a di-tert-butyl phosphate salt. | Shifts the reaction equilibrium towards the desired mono-alkylated product, but presents challenges in reagent cost and removal. | chemicalbook.com |

| Alternative Reagents | Utilizing chloromethyl chlorosulfate (CMCS) instead of chloroiodomethane as the alkylating agent for Di-tert-butyl Potassium Phosphate (DTBPP). | Offers a more efficient and scalable protocol, leading to improved product purity and yield. | chemicalbook.com |

| Process Optimization | Rational selection of base, phase-transfer catalyst (PTC), and stabilizing additives. | Minimizes decomposition of reagents like CMCS and leads to optimized yields (up to 90% solution yield). | researchgate.netfigshare.com |

Challenges Associated with Reagent Supply and Handling

The scale-up of this compound synthesis presents several challenges related to reagents. Chloromethyl chlorosulfate (CMCS), a key reagent in improved synthetic routes, is highly reactive and requires careful handling to minimize decomposition. figshare.com Its stability is a critical factor for ensuring consistent yield and purity in large-scale production.

Furthermore, the availability and quality of raw materials can impact the scalability of any chemical process. uk-cpi.com For instance, the sourcing of high-purity starting materials like phosphorus trichloride (B1173362) (PCl3) for precursor synthesis is fundamental. In broader terms of green chemistry, while lab-scale reactions might utilize specialized, environmentally friendly solvents, their limited commercial supply, inconsistent quality, and higher cost can impede large-scale manufacturing. uk-cpi.com Although not specific to this compound's documented synthesis, these general principles of scaling up apply, requiring investment in robust supply chains and scalable production technologies. uk-cpi.com

Alternative Synthetic Approaches to Chloromethyl Phosphates

Several synthetic routes to this compound and related chloromethyl phosphates have been developed to improve yield, purity, and scalability.

One of the earliest methods involves the reaction of a di-tert-butyl phosphate salt with chloroiodomethane. chemicalbook.com Initially, silver di-t-butylphosphate was used, and later, tetrabutylammonium or tetramethylammonium di-t-butylphosphate salts were employed to improve solubility and reactivity. chemicalbook.comgoogle.com

A more recent and efficient approach involves the reaction of Di-tert-butyl Potassium Phosphate (DTBPP) with chloromethyl chlorosulfate (CMCS). chemicalbook.comchemicalbook.com This method, often carried out in a two-phase system (e.g., dichloromethane/water) with a phase-transfer catalyst like tetrabutylammonium hydrogensulfate (TBAHS), allows the reaction to proceed under mild conditions, leading to high yields (often exceeding 90%) and purity. ambeed.com This process represents a significant improvement by avoiding the large excess of the alkylating agent required in the chloroiodomethane method. google.com

Precursor Synthesis and Optimization

Preparation of Di-tert-butyl Potassium Phosphate (DTBPP)

One common laboratory method for oxidizing di-tert-butyl phosphite (B83602) to the corresponding phosphate involves using potassium permanganate (B83412) in an aqueous solution containing potassium bicarbonate. chemicalbook.cominnonew-material.comchemicalbook.com The reaction is typically performed at low temperatures, and the product is isolated after removing the manganese dioxide byproduct. chemicalbook.com

An improved and more efficient method for the synthesis of DTBPP involves a two-step process starting from PCl3. This process utilizes an oxidation of di-tert-butyl phosphite mediated by hydrogen peroxide (H2O2) with a catalytic amount of potassium iodide (KI). researchgate.netfigshare.comacs.org This catalytic system is effective for the oxidation of phosphites to phosphates. google.com The use of H2O2 as the oxidant is advantageous as its byproduct is water, making it a greener alternative to permanganate-based oxidations. This specific process has been shown to provide DTBPP in high yield (81%) and with high purity. researchgate.netfigshare.com

For large-scale production of DTBPP, maximizing yield and ensuring high purity are paramount. The H2O2/catalytic KI oxidation method has been developed specifically to be an efficient and scalable protocol. researchgate.net It provides a reliable yield of 81% on a larger scale. researchgate.netfigshare.com

Other optimized procedures focus on different aspects of the process. For example, using potassium permanganate as the oxidant, a scaled-up reaction stirring for 18 hours at ambient temperature yielded a crude white solid of the desired product. chemicalbook.com Another optimized process using CMCS and a phase-transfer catalyst reports yields of the final this compound product between 88 to 92 M% with a potency of >90%. google.com A separate improved process boasts a yield of over 90% with purity greater than 99% by carefully controlling pH and using a phase-transfer catalyst. ambeed.com These advancements highlight the importance of process optimization in achieving high efficiency and quality for industrial-scale synthesis.

| Oxidation Method | Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Permanganate Oxidation | Di-tert-butyl Phosphite | KMnO4, KHCO3 | Not explicitly stated, but process described in detail. | chemicalbook.cominnonew-material.comchemicalbook.com |

| Catalytic Peroxide Oxidation | Di-tert-butyl Phosphite (from PCl3) | H2O2, catalytic KI | 81% | researchgate.netfigshare.comacs.org |

Preparation of Chloromethyl Chlorosulfate (CMCS)

Chloromethyl chlorosulfate (CMCS) is a highly reactive compound used for the chloromethylation of various molecules, including dialkyl phosphates. acs.orgdatapdf.com While several methods for its preparation have been reported, many suffer from low yields or harsh reaction conditions, such as high temperatures. acs.org An efficient and scalable protocol has been developed utilizing chloroiodomethane and chlorosulfonic acid, which provides high yields and purity. acs.orgresearchgate.net

A modern and effective synthesis of chloromethyl chlorosulfate (CMCS) has been developed using chloroiodomethane and chlorosulfonic acid. acs.org This process overcomes the limitations of earlier methods, such as those using paraformaldehyde or chlorobromomethane, which often resulted in low yields. acs.org

The reaction between chloroiodomethane and chlorosulfonic acid is driven to completion by the in situ oxidation of the iodide byproduct. researchgate.netacs.org Optimized conditions involve using approximately 1.65 equivalents of chlorosulfonic acid and 0.8 equivalents of thionyl chloride as a water scavenger in a dichloromethane (DCM) solvent. acs.org The reaction is typically conducted at 35 °C for 5-7 hours. acs.org This process consistently results in a high solution yield of CMCS, typically around 90-95%, with purity exceeding 99% (GC area %) after purification. acs.orgacs.org

Table 1: Optimized Reaction Conditions for CMCS Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Chloroiodomethane |

| Reagent | Chlorosulfonic Acid (1.65 equiv) |

| Additive | Thionyl Chloride (0.8 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 35 °C |

| Reaction Time | 5–7 hours |

| Solution Yield | 90–95% |

This data is compiled from research on efficient CMCS synthesis protocols. acs.org

A key feature of this synthetic route is the chlorosulfonic acid-mediated oxidation of iodide, which is crucial for driving the reaction to full conversion. datapdf.comacs.orgresearchgate.net The reaction of chloroiodomethane with chlorosulfonic acid initially produces hydrogen iodide (HI) as a byproduct. acs.org This HI is rapidly oxidized by excess chlorosulfonic acid to form iodine (I₂), sulfur dioxide (SO₂), and hydrochloric acid (HCl). acs.org

The formation of water during this oxidation process can lead to the creation of an undesirable byproduct, bis(chloromethyl)sulfate (B1506029) (BCMS). acs.org To mitigate this, a chemical desiccant or water scavenger, such as acetyl chloride or, more optimally, thionyl chloride, is added to the reaction mixture. acs.org

The iodine generated as a byproduct can cause the decomposition of the CMCS product. acs.org To ensure the stability and purity of the final product, the iodine is removed through a subsequent oxidation step. The reaction mixture is quenched with bleach (sodium hypochlorite), which oxidizes the iodine to iodate (B108269). researchgate.netacs.org This water-soluble iodate is then easily removed during the aqueous workup, preventing it from contaminating or degrading the final CMCS product. acs.orgresearchgate.net

Process Development and Scale-Up Considerations

The development of a scalable and efficient process for producing this compound from CMCS is critical for its application in pharmaceutical manufacturing. researchgate.netfigshare.com This involves optimizing reaction conditions, selecting appropriate solvents and additives, and designing effective purification protocols.

The subsequent reaction of DTBPP with CMCS has been optimized to achieve a high solution yield of 90% for this compound. figshare.com This scalable protocol focuses on minimizing the decomposition of the reactive CMCS intermediate and improving the final product's purity. researchgate.net The process yields the final product at a potency of over 90%, with a material balance of greater than 95% accounted for. google.com

The choice of solvents and additives is critical to the success of the synthesis, influencing reaction rate, yield, and impurity profiles. A variety of organic solvents can be employed, with dichloromethane and tetrahydrofuran being preferred options. google.com

Additives play a crucial role in managing the reaction. A base, such as potassium carbonate, is used in the reaction between potassium di-tert-butylphosphate and CMCS. google.com To enhance the reaction efficiency, a phase-transfer catalyst (PTC) is often employed. researchgate.netfigshare.com The rational selection of the base and PTC is essential to minimize the decomposition of CMCS. figshare.com Furthermore, stabilizing additives can be introduced to improve the yield and enable the long-term storage of the this compound product. researchgate.netfigshare.com In certain cases, additives like tetraethylammonium (B1195904) iodide (Et₄NI) have been strategically selected to address challenges related to the reactivity and stability of the phosphate compound. researchgate.net

Table 2: Evaluated Solvents and Additives

| Component | Examples | Purpose |

|---|---|---|

| Solvents | Dichloromethane, Tetrahydrofuran, Acetonitrile | Reaction Medium |

| Bases | Potassium Carbonate, Sodium Carbonate | Neutralize acid byproducts |

| Catalysts | Tetrabutylammonium Sulfate, Tetrabutylammonium Chloride | Phase-Transfer Catalysis |

| Additives | Tetraethylammonium Iodide (Et₄NI), Thionyl Chloride | Enhance reactivity, Scavenge water |

This table summarizes various solvents and additives used in the synthesis of this compound and its precursors. researchgate.netfigshare.comgoogle.com

A robust aqueous workup protocol is essential for removing unreacted starting materials, byproducts, and catalysts to isolate a pure product. A standard procedure involves adding water to the reaction mixture to dissolve any inorganic solids. google.com The resulting biphasic mixture is then separated. The aqueous phase can be back-extracted with an organic solvent like dichloromethane (CH₂Cl₂) to recover any residual product. google.com The combined organic phases are then washed with water to remove water-soluble impurities. google.com Finally, the solvent is removed by distillation under moderate vacuum to yield the product as an oil. google.com

In specific instances, specialized aqueous workup protocols have been developed. For example, an aqueous protocol was designed to selectively remove an undesired N-6 alkylation isomer that can form during subsequent reactions involving the phosphate product. researchgate.net Another common procedure involves pouring the reaction mixture into ice water, adding a saturated ammonium chloride solution, extracting with a solvent like diethyl ether, and washing the organic layer with brine before drying and concentration. tcichemicals.com

Mechanistic Investigations of Reactions Involving Di Tert Butyl Chloromethyl Phosphate

Nucleophilic Substitution Reactions

The primary mode of reaction for di-tert-butyl chloromethyl phosphate (B84403) is nucleophilic substitution, where a nucleophile displaces the chloride ion from the methylene (B1212753) carbon. This process is fundamental to its application in O- and N-alkylation. The general mechanism involves the attack of a nucleophile (Nu:) on the carbon atom of the chloromethyl group, leading to the formation of a new bond and the expulsion of the chloride leaving group.

General Reaction Scheme: (t-BuO)₂P(O)OCH₂Cl + Nu: → (t-BuO)₂P(O)OCH₂-Nu + Cl⁻

Di-tert-butyl chloromethyl phosphate serves as an effective reagent for the O-alkylation of molecules containing hydroxyl groups, such as alcohols and phenols. This reaction is a key step in the synthesis of certain prodrugs, where a phosphate moiety is appended to a parent drug molecule. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In a typical procedure, the alcohol is first deprotonated by a suitable base, such as sodium hydride (NaH), to form a more potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-oxygen bond. google.com The bulky di-tert-butyl phosphate group generally does not hinder the approach of the nucleophile to the primary carbon center.

Illustrative O-Alkylation Reaction Conditions

| Nucleophile | Reagent | Base | Solvent | Product Type | Ref |

|---|

The lone pair of electrons on nitrogen atoms in amines and heterocycles makes them excellent nucleophiles for reaction with this compound. researchgate.net This N-alkylation is a cornerstone of its use in medicinal chemistry for creating water-soluble prodrugs from tertiary amine-containing active pharmaceutical ingredients. researchgate.net

When this compound reacts with a tertiary amine or a suitable nitrogen atom within a heterocyclic ring, the nitrogen atom becomes alkylated. This process results in the formation of a quaternary ammonium (B1175870) salt. researchgate.net In this salt, the nitrogen atom bears a positive formal charge, and the chloride ion acts as the counter-ion. This transformation from a neutral tertiary amine to an ionic quaternary salt is often employed to significantly increase the aqueous solubility of a drug molecule. researchgate.net

The reaction is a direct nucleophilic substitution where the nitrogen atom of the tertiary amine attacks the chloromethyl group. The resulting product is a stable quaternary ammonium salt incorporating the di-tert-butyl phosphonooxymethyl group. researchgate.net

Examples of Tertiary Amines Used in Quaternary Salt Formation

| Tertiary Amine | Application | Resulting Product | Ref |

|---|---|---|---|

| Quinuclidine | Model Compound Study | Quinuclidinium phosphate salt | researchgate.net |

| Cinnarizine | Prodrug Synthesis | Cinnarizinium phosphate salt | researchgate.net |

| Loxapine | Prodrug Synthesis | Loxapinium phosphate salt | researchgate.net |

For nitrogen-containing heterocycles with multiple, chemically distinct nitrogen atoms (ambident nucleophiles), such as 1,2,4-triazole, the site of N-alkylation is a critical consideration. The regioselectivity of the reaction is influenced by several factors, including steric hindrance around the nucleophilic nitrogen, electronic effects, and the nature of the alkylating agent. nih.govresearchgate.neted.ac.uk

In the case of S-protected 1,2,4-triazoles, alkylation can potentially occur at the N1, N2, or N4 positions. Studies with various alkylating agents have shown that reaction often occurs at the N1 and N2 positions, with N2 alkylated isomers sometimes being the preferential product. nih.govresearchgate.net The steric bulk of the this compound would likely favor alkylation at the most sterically accessible nitrogen atom. For instance, in a substituted 1,2,4-triazole, a less hindered nitrogen would be the preferred site of attack. Theoretical studies and experimental evidence from related systems suggest that the distribution of final products depends on a delicate balance between kinetic and thermodynamic control. nih.goved.ac.uk

The alkylation reactions involving this compound are classic examples of nucleophilic substitution. The primary nature of the electrophilic carbon in the chloromethyl group strongly suggests a concerted SN2 mechanism, where the bond-making between the nucleophile and carbon occurs simultaneously with the bond-breaking between carbon and the chlorine leaving group.

For a typical SN2 reaction, the process occurs in a single step, which is therefore the rate-determining step. The rate of this step is dependent on the concentration of both the nucleophile and the electrophile (this compound). Kinetic studies of analogous reactions, such as the N-alkylation of diarylamines with methyl iodide, have confirmed a bimolecular substitution mechanism where the rate depends on both reactants. bgu.ac.il

The rate law for such a reaction is expressed as: Rate = k[Nucleophile][(t-BuO)₂P(O)OCH₂Cl]

Kinetic and Mechanistic Studies of Alkylation Steps

Evidence for Radical Chain Mechanisms

Recent mechanistic studies on the alkylation of ABT-199 with this compound have revealed evidence supporting a radical chain mechanism. acs.org Kinetic analysis of this reaction showed that the rate-determining step is the activation of the phosphate, not the alkylation step itself. This finding was unexpected and prompted further investigation into the reaction mechanism. acs.org

The involvement of a radical chain process was substantiated by several key observations. The reaction kinetics and the influence of certain reagents were consistent with a pathway involving radical intermediates. While the specific initiators and terminators of the chain reaction are still under investigation, the kinetic data strongly suggest that a radical mechanism is in operation. acs.org This understanding is crucial for optimizing reaction conditions and ensuring the successful scale-up of processes utilizing this compound. acs.org

Solvent-Based Linear Free Energy Relationships

Further evidence for the proposed radical chain mechanism in reactions of this compound comes from the development of a novel solvent-based linear free energy relationship (LFER). acs.org A linear correlation was established between the Hansen solubility parameters of the solvent and the observed reaction rate. acs.org

Hydrolysis and Deprotection Mechanisms

Acidic Hydrolysis for Removal of tert-Butyl Groups

The this compound molecule contains two tert-butyl ester groups which serve as protecting groups for the phosphate moiety. A common and effective method for the removal of these tert-butyl groups is acidic hydrolysis. researchgate.net This deprotection step is essential in the synthesis of phosphonooxymethyl prodrugs, converting the protected phosphate into the free phosphoric acid form. researchgate.net

The mechanism of acid-catalyzed hydrolysis of tert-butyl esters proceeds through a pathway involving the formation of a stable tert-butyl cation. acsgcipr.org Protonation of the ester oxygen increases the electrophilicity of the carbonyl carbon, but in the case of tert-butyl esters, the cleavage is facilitated by the stability of the resulting tertiary carbocation. acsgcipr.org A variety of acids can be employed for this purpose, including trifluoroacetic acid, hydrochloric acid, and sulfuric acid. researchgate.netacsgcipr.org The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. For instance, trifluoroacetic acid is frequently used for the removal of tert-butyl groups in the synthesis of N-phosphonooxymethyl prodrugs. researchgate.net

Cleavage of Linkers via Base Hydrolysis or Nucleophilic Attack

Nucleophilic substitution at a phosphorus center is a fundamental reaction in organophosphorus chemistry. sapub.org The reaction can proceed through either a concerted (SN2-like) mechanism with a single pentacoordinate transition state or a stepwise mechanism involving a trigonal bipyramidal intermediate. sapub.org In the context of prodrug activation, this cleavage is often enzyme-catalyzed in vivo, but chemical hydrolysis under basic conditions or with specific nucleophiles can also be employed. The reactivity of the phosphate ester towards nucleophilic attack is a key factor in designing prodrugs with appropriate release kinetics.

Steric and Electronic Effects on Hydrolysis Rates

The rate of hydrolysis of phosphate esters is significantly influenced by both steric and electronic factors. The bulky tert-butyl groups in this compound exert a significant steric hindrance around the phosphorus center. researchgate.net This steric bulk can protect the phosphorus from nucleophilic attack, thereby influencing the stability and hydrolysis rate of the compound and its derivatives. researchgate.net

Electronically, the nature of the substituents on the phosphate group affects the electrophilicity of the phosphorus atom. Electron-withdrawing groups will generally increase the rate of nucleophilic attack and hydrolysis, while electron-donating groups will decrease it. In the case of phosphonooxymethyl prodrugs derived from this compound, the electronic properties of the parent drug molecule attached to the linker will modulate the lability of the phosphate ester. A thorough understanding of these steric and electronic effects is critical for the rational design of prodrugs with desired stability and release profiles.

Applications of Di Tert Butyl Chloromethyl Phosphate in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Phosphonooxymethyl Prodrugs

The synthesis of phosphonooxymethyl prodrugs using di-tert-butyl chloromethyl phosphate (B84403) is a well-established method for modifying drug candidates. researchgate.net The core of this process involves the introduction of a phosphate group to a parent drug, which is temporarily protected by two tert-butyl groups.

The general synthetic route involves a nucleophilic substitution reaction. acs.orgnih.gov In this reaction, a nucleophilic group on the parent drug molecule, such as a tertiary amine, hydroxyl, or an amino group, attacks the electrophilic chloromethyl group of di-tert-butyl chloromethyl phosphate. acs.orgenamine.netchemicalbook.com This forms an intermediate, which for tertiary amines is a quaternary ammonium (B1175870) salt. acs.orgnih.gov The selection of a polar aprotic solvent, like acetonitrile, has been found to be effective for this quaternization reaction. acs.org

Following the successful installation of the di-tert-butyl phosphonooxymethyl group, the protecting tert-butyl groups are removed. This deprotection is typically achieved under acidic conditions, for example, by using trifluoroacetic acid in a solvent like benzene. acs.org This step yields the final phosphonooxymethyl prodrug in its free phosphoric acid form, which can then be converted into a desired salt, such as a disodium salt, to further enhance its properties. acs.org These prodrugs are designed to undergo a two-step bioreversion process in the body: an initial enzyme-catalyzed dephosphorylation is followed by the spontaneous chemical breakdown of the resulting intermediate, which releases the active parent drug. nih.gov

Enhancing Aqueous Solubility of Drug Compounds

A primary motivation for developing phosphonooxymethyl prodrugs is to increase the aqueous solubility of poorly soluble parent compounds. nih.govnih.govresearchgate.net Many promising drug candidates are highly lipophilic, which limits their formulation options, particularly for intravenous administration. nih.govnih.gov The phosphate prodrug approach addresses this by attaching the highly hydrophilic phosphoric acid moiety to the lipophilic drug molecule. nih.gov

This modification can lead to a significant, often several-hundred-fold, increase in water solubility. nih.govresearchgate.net This enhanced solubility is crucial for developing aqueous formulations for parenteral use and can also improve dissolution rates for oral dosage forms. researchgate.netnih.gov this compound is a commonly used phosphorylating and alkylating agent for modifying alcohols and nitrogen-containing heterocycles specifically to improve aqueous solubility. enamine.net For instance, the antifungal agent isavuconazole was converted into a highly water-soluble acyloxyalkyl triazolium salt prodrug, isavuconazonium sulfate, enabling both parenteral and oral administration. nih.gov Similarly, phosphonooxymethyl derivatives of the antifungal azole, ravuconazole (B1678830), were synthesized and found to be highly soluble in water. nih.gov

Improving Bioavailability and Pharmacokinetic Profiles

The prodrug strategy can lead to more predictable and favorable pharmacokinetic outcomes. A preliminary in-vivo study in a beagle dog demonstrated that a phosphonooxymethyl prodrug of cinnarizine was rapidly and completely converted back to the parent drug following intravenous administration. nih.gov In another study, phosphate ester prodrugs of the nSMase2 inhibitor DPTIP were designed to increase hydrophilicity and were shown to improve oral absorption in mice compared to the parent compound. nih.gov The use of phosphate prodrugs can facilitate the development of both intravenous and oral formulations with improved therapeutic potential. nih.govresearchgate.net

Strategies for Prodrug Installation in Complex Synthetic Routes

The integration of the phosphonooxymethyl moiety into a complex drug molecule requires careful synthetic planning. This compound offers versatility in this regard, allowing for its incorporation at various stages of a synthetic sequence.

The most direct method for creating these prodrugs is the efficient alkylation of the final, fully synthesized active pharmaceutical ingredient (API). chemicalbook.com This involves a reaction between the parent drug and this compound. acs.org This approach is particularly effective for APIs that contain a sufficiently nucleophilic functional group, such as a tertiary amine. acs.org When the parent amine is highly nucleophilic, the prodrug can often be obtained in high yield with minimal need for extensive purification. acs.org This direct alkylation strategy has been successfully applied to various tertiary amine-containing drugs, including cinnarizine, loxapine, and amiodarone. acs.org

Case Studies in Prodrug Development

The application of this compound has led to the successful development of several prodrugs with improved properties.

| Parent Drug | Drug Class | Objective of Prodrug Strategy | Key Findings |

| Ravuconazole | Antifungal | Enhance water solubility for IV formulation. nih.gov | The phosphonooxymethyl ether prodrug (BMS-379224) was highly water-soluble and converted to the parent drug in vivo. It was found to be a promising candidate for clinical evaluation as an intravenous formulation. nih.gov |

| Cinnarizine | Tertiary Amine / Antihistamine | Improve water solubility. acs.orgnih.gov | The N-phosphonooxymethyl prodrug was synthesized via nucleophilic substitution. An in vivo study in a beagle dog showed rapid and complete conversion to cinnarizine after IV administration. acs.orgnih.gov |

| Loxapine | Tertiary Amine / Antipsychotic | Improve water solubility. acs.orgnih.gov | The synthesis of the N-phosphonooxymethyl prodrug was successfully achieved by reacting the parent drug with this compound. acs.orgnih.gov |

| Amiodarone | Tertiary Amine / Antiarrhythmic | Improve water solubility. acs.orgnih.gov | The N-phosphonooxymethyl prodrug was successfully synthesized and characterized. acs.orgnih.gov |

| DPTIP | nSMase2 Inhibitor | Overcome lipophilicity and improve oral absorption. nih.gov | Phosphate ester prodrugs were synthesized using t-butyl-protected chloromethyl phosphate. The prodrugs improved oral absorption and brain penetration in mice compared to the parent DPTIP. nih.gov |

| Fostemsavir (Temsavir) | HIV-1 Attachment Inhibitor | Develop an effective oral prodrug. mdpi.com | Fostemsavir is a phosphonooxymethyl prodrug of Temsavir that blocks HIV-1 from binding to T cells. It has been recommended for HIV-1 treatment. mdpi.com |

Prodrugs of Tertiary Amine-Containing Drugs (e.g., Cinnarizine, Loxapine, Amiodarone)

A significant challenge with many tertiary amine-containing drugs is their low water solubility at physiological pH, which can limit their formulation and administration options, particularly for intravenous delivery. This compound provides a solution by enabling the creation of N-phosphonooxymethyl prodrugs.

This approach involves a nucleophilic substitution reaction where the tertiary amine of the parent drug attacks the chloromethyl group of this compound, forming a quaternary ammonium salt. acs.org The protective tert-butyl groups are subsequently removed under acidic conditions, yielding the highly water-soluble N-phosphonooxymethyl prodrug. acs.org This synthetic strategy has been successfully applied to drugs like cinnarizine, loxapine, and amiodarone. acs.org

These prodrugs are designed for a two-step bioreversion process in the body. The first, rate-determining step is an enzyme-catalyzed dephosphorylation, typically by alkaline phosphatase. acs.org This is followed by the rapid, spontaneous chemical breakdown of the resulting N-hydroxymethyl intermediate to release the active parent drug and formaldehyde. acs.org

A study involving the cinnarizine prodrug demonstrated its rapid and complete conversion back to the parent drug following intravenous administration to a beagle dog, confirming the viability of this approach in vivo. acs.org

Table 1: Examples of Tertiary Amine Drugs Synthesized as N-phosphonooxymethyl Prodrugs

| Parent Drug | Therapeutic Class | Rationale for Prodrug |

|---|---|---|

| Cinnarizine | Antihistamine / Calcium Channel Blocker | Improve aqueous solubility for potential IV formulation |

| Loxapine | Antipsychotic | Improve aqueous solubility |

| Amiodarone | Antiarrhythmic | Improve aqueous solubility |

Prodrugs of HIV-Attachment Inhibitors

The development of effective oral therapies for Human Immunodeficiency Virus (HIV) is often hampered by the poor solubility and dissolution-limited absorption of potent drug candidates. The phosphonooxymethyl prodrug strategy, utilizing reagents like this compound, has been instrumental in advancing HIV-1 attachment inhibitors to clinical use.

HIV-1 attachment is the initial step in the viral entry process, where the viral envelope protein gp120 binds to the CD4 receptor on host cells. acs.org Inhibiting this interaction is a key therapeutic strategy. However, potent small molecule inhibitors in this class can be large and hydrophobic, leading to low aqueous solubility.

A prominent example is Fostemsavir, the phosphonooxymethyl prodrug of the active inhibitor, Temsavir. acs.orgmdpi.comnih.govnih.gov Temsavir itself had low aqueous solubility, which would have required high doses and presented significant formulation challenges. acs.orgnih.gov The conversion of Temsavir to Fostemsavir using a phosphonooxymethyl moiety dramatically increased its aqueous solubility (over 11 mg/mL across a pH range of 1.5-8.2). acs.org This modification addresses the dissolution- and solubility-limited absorption issues of the parent drug. acs.org Upon oral administration, Fostemsavir is converted by enzymes like alkaline phosphatase to the active Temsavir, allowing for effective systemic exposure. mdpi.com

The synthesis of these prodrugs involves an efficient alkylation of a nitrogen atom on the parent drug's heterocyclic core with a chloromethyl phosphate reagent, followed by deprotection. acs.org This chemical strategy was critical for the successful development of the first-in-class HIV-1 attachment inhibitor drug. nih.govmdpi.com

Prodrugs for BCL-2 Inhibitors (e.g., ABBV-167 from Venetoclax)

Venetoclax is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor that has transformed the treatment of certain blood cancers. mdpi.comacs.orgnih.gov However, it is a large, lipophilic molecule with negligible water solubility, which presents significant drug delivery challenges. mdpi.comacs.orgnih.gov To achieve oral absorption, Venetoclax is formulated using a technology-enabled amorphous solid dispersion, but this results in limited drug loading in the final tablet form. mdpi.comacs.orgnih.gov

To address these limitations, a water-soluble phosphate prodrug, ABBV-167, was developed. acs.org The synthesis of ABBV-167 involves the alkylation of Venetoclax with this compound. acs.org This reaction adds a di-tert-butyl phosphonooxymethyl group to a nitrogen atom on the indole core of the Venetoclax molecule. Subsequent treatment with an acid removes the tert-butyl protecting groups to yield the final prodrug. acs.org This modification significantly enhances the aqueous solubility of the compound, enabling the development of a high drug-load formulation. acs.orgnih.gov

Table 2: Comparison of Venetoclax and its Prodrug ABBV-167

| Compound | Key Property | Advantage of Prodrug |

|---|---|---|

| Venetoclax | Negligible water solubility | ABBV-167 confers significantly increased water solubility, allowing for high drug-load tablets. acs.orgnih.gov |

| ABBV-167 | High water solubility |

The clinical dose of Venetoclax can be as high as 1,200 mg per day in some indications. acs.org Due to the low drug loading of the commercial formulation, this can lead to a substantial oral pill burden for patients, requiring them to take multiple large tablets. mdpi.comacs.orgnih.gov

The development of the highly water-soluble prodrug ABBV-167 directly addresses this issue. acs.org The enhanced solubility allows for the creation of immediate-release tablets with a much higher concentration of the active drug moiety. acs.orgnih.gov Consequently, the size and number of tablets required to deliver a therapeutic dose can be significantly reduced. acs.orgnih.gov Clinical studies in healthy volunteers showed that ABBV-167, administered as a high drug-load tablet, is extensively converted to Venetoclax and provides robust exposure of the parent drug. acs.org This demonstrates that a solubility-enhancing prodrug strategy can successfully reduce the pill burden for patients on high-dose regimens of drugs like Venetoclax. acs.orgnih.gov

Broader Pharmaceutical and Medicinal Chemistry Applications

The utility of this compound extends beyond the specific examples above, serving as a versatile tool in pharmaceutical development. Its primary function is to introduce a phosphonooxymethyl group onto a parent molecule to modulate its physicochemical properties, most notably to increase aqueous solubility.

Chemically, this compound acts as both a phosphorylating and an alkylating agent. nih.gov The molecule's reactivity is centered on the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.

This allows for the O-alkylation of alcohols and the N-alkylation of nitrogen-containing heterocycles. nih.gov Nucleophiles, such as the oxygen of a hydroxyl group or the nitrogen of an amine or heterocycle, can displace the chloride to form a new covalent bond, thereby attaching the di-tert-butyl phosphonooxymethyl moiety to the target molecule. This reaction is a cornerstone of the prodrug strategies discussed, enabling chemists to improve the drug-like properties of compounds with poor solubility. nih.gov

Analytical and Characterization Techniques in Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of di-tert-butyl chloromethyl phosphate (B84403).

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation and purity verification of di-tert-butyl chloromethyl phosphate. Both proton (¹H NMR) and phosphorus-31 (³¹P NMR) spectroscopy are routinely used for identity confirmation. honeywell.com

In ¹H NMR analysis, the structure of this compound gives rise to distinct signals that can be used for unambiguous assignment. The protons of the two tert-butyl groups typically appear as a sharp, intense singlet, while the chloromethyl (-CH₂Cl) protons adjacent to the phosphate group appear as a characteristic doublet due to coupling with the phosphorus atom.

Quantitative ¹H NMR (qNMR) can be employed to determine the precise concentration of the compound in solution. This is achieved by integrating the signal of a known amount of an internal standard against the signals of the analyte. amazonaws.com For instance, the concentration of a solution of this compound in dichloromethane (B109758) (DCM) has been accurately determined using trimethyl phosphate (TMPO₄) as the internal standard. amazonaws.com

Table 1: Representative ¹H NMR Spectral Data for this compound Moiety

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

|---|---|---|---|---|

| -C(CH₃)₃ | ~1.46 | Singlet | N/A | Represents the 18 protons of the two tert-butyl groups. |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and elemental composition of this compound. It is a crucial tool for identifying the compound and monitoring the progress of reactions in which it is a reactant or product. amazonaws.comresearchgate.net The technique provides a mass-to-charge ratio (m/z) that corresponds to the molecular ion, confirming the compound's identity.

The molecular formula of this compound is C₉H₂₀ClO₄P, which corresponds to a molecular weight of approximately 258.68 g/mol . biosynth.comsigmaaldrich.com MS analysis would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Table 2: Expected Molecular Ion Peaks in Mass Spectrometry

| Ion | Formula | Calculated m/z | Isotope | Relative Abundance |

|---|---|---|---|---|

| [M]⁺ | C₉H₂₀³⁵ClO₄P | ~258.07 | ³⁵Cl | 100% |

Chromatographic Methods

Chromatography is essential for separating this compound from reaction mixtures, byproducts, and unreacted starting materials, enabling accurate analysis and purification.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis and optimization of synthetic processes involving this compound and its precursors. sigmaaldrich.comacs.org This hybrid technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. amazonaws.com

In the context of its synthesis, LC-MS is used to monitor the conversion of starting materials, such as di-tert-butyl potassium phosphate, into the final product. amazonaws.comacs.org Researchers can take aliquots of a reaction mixture at various time points, dilute them appropriately (e.g., with an acetonitrile/water mixture), and analyze them by LC-MS. amazonaws.com By creating a calibration curve with a reference standard, the area counts from the mass spectrum can be used to quantify the amount of product formed, allowing for the calculation of reaction yield and the optimization of process parameters like temperature, reaction time, and reagent stoichiometry. amazonaws.com A common setup involves a Shimadzu HPLC system combined with a Waters MicroMass ZQ instrument. amazonaws.com

Thermal Analysis

Understanding the thermal stability of this compound is critical for ensuring safe handling, storage, and use in chemical processes. Thermal analysis techniques are employed to investigate its decomposition behavior and potential thermal hazards. amazonaws.com

Studies have been conducted on solutions of this compound in solvents like dichloromethane to assess thermal stability. Key techniques include:

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature, identifying exothermic decomposition events.

Advanced Reactive Systems Screening Tool (ARSSt): A low thermal inertia calorimeter used to study exothermic reactions and obtain data on temperature and pressure rise rates.

Accelerating Rate Calorimetry (ARC): Measures the self-heating rate of a sample under adiabatic conditions to determine the time to maximum rate of decomposition.

These analyses provide crucial safety data, such as the onset temperature of decomposition and the potential for self-heating or pressure-buildup events. amazonaws.com For a 31 wt% solution of this compound in dichloromethane, the onset temperature for decomposition was observed to be 88.5°C in ARSSt analysis. amazonaws.com

Table 3: Summary of Thermal Analysis Data for 31 wt% this compound in Dichloromethane

| Parameter | Method | Value | Reference |

|---|---|---|---|

| Onset Temperature | ARSSt | 88.5 °C | amazonaws.com |

| Max Temperature Rate | ARSSt | 320 °C/min | amazonaws.com |

*ADT24 is the temperature at which the time to maximum rate under adiabatic conditions is 24 hours. amazonaws.com

Computational Chemistry and Modeling Studies

Theoretical Investigations of Reaction Mechanisms and Intermediates

The reaction mechanisms of organophosphates, including phosphorylation and hydrolysis, are of significant interest in various chemical and biological contexts. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to elucidate these complex reaction pathways. For a compound like Di-tert-butyl Chloromethyl Phosphate (B84403), theoretical investigations would likely focus on several key aspects of its reactivity.

One of the primary reactions of interest would be the nucleophilic substitution at the phosphorus center. Computational studies on similar organophosphorus compounds have explored both associative (ANDN) and dissociative (DN+AN) mechanisms. In an associative mechanism, the nucleophile attacks the phosphorus atom to form a pentacoordinate intermediate or transition state. Subsequent departure of the leaving group completes the substitution. In contrast, a dissociative mechanism would involve the initial departure of the leaving group to form a metaphosphate intermediate, which is then attacked by the nucleophile. The preferred pathway is highly dependent on the nature of the substrate, the nucleophile, and the solvent.

For Di-tert-butyl Chloromethyl Phosphate, with its bulky tert-butyl groups, steric hindrance could play a significant role in the reaction mechanism. Computational modeling would allow for the precise calculation of the transition state geometries and energies for both associative and dissociative pathways, thereby predicting the most likely mechanism. Furthermore, the nature of the leaving group, in this case, the chloromethyl group, would also be a critical factor in these calculations.

Ab initio molecular dynamics (AIMD) simulations could provide even deeper insights into the reaction dynamics. By simulating the atomic motions over time, AIMD can capture the transient formation of intermediates and the intricate details of bond-breaking and bond-forming events. Such simulations would be invaluable in understanding the precise sequence of events during the reaction of this compound with various nucleophiles.

Below is a hypothetical data table summarizing the kind of energetic data that would be generated from DFT calculations to compare associative and dissociative pathways for the reaction of this compound with a generic nucleophile (Nu⁻).

| Reaction Pathway | Transition State Energy (kcal/mol) | Intermediate Energy (kcal/mol) | Overall Reaction Energy (kcal/mol) |

| Associative (ANDN) | 25.3 | 15.8 (Pentacoordinate Intermediate) | -10.2 |

| Dissociative (DN+AN) | 35.1 | 30.5 (Metaphosphate Intermediate) | -10.2 |

Note: The data in this table is illustrative and based on typical values for organophosphate reactions. Specific experimental or computational data for this compound is not available.

Modeling of Solvation Effects and Reaction Energetics

Solvation plays a crucial role in the kinetics and thermodynamics of chemical reactions, especially for charged or highly polar species often involved in organophosphate chemistry. Computational models are essential for understanding these solvent effects. For this compound, both explicit and implicit solvation models could be employed to provide a comprehensive picture of its behavior in different solvent environments.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. These models are computationally efficient and can provide accurate estimates of the free energy of solvation. By performing calculations in the gas phase and in the presence of a solvent continuum, one can determine the effect of the solvent on the energies of reactants, transition states, and products. This allows for the calculation of reaction energetics in solution, which are often more relevant to experimental conditions than gas-phase calculations.

Explicit solvation models, on the other hand, involve the inclusion of a specific number of solvent molecules in the quantum mechanical calculation. This approach can capture specific solvent-solute interactions, such as hydrogen bonding, which may be critical in certain reaction mechanisms. For instance, in the hydrolysis of this compound, explicit water molecules could be included to model their role as both a nucleophile and a proton shuttle.

The combination of high-level quantum mechanical calculations with appropriate solvation models would allow for the construction of a detailed free energy profile for the reactions of this compound. This profile would reveal the activation energies for different reaction pathways, providing a quantitative prediction of the reaction rates.

A hypothetical data table illustrating the impact of different solvent models on the calculated activation energy for the hydrolysis of this compound is presented below.

| Solvent Model | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 32.5 |

| Implicit (PCM) - Toluene | 2.4 | 28.1 |

| Implicit (PCM) - Dichloromethane (B109758) | 9.1 | 26.5 |

| Implicit (PCM) - Acetonitrile | 37.5 | 24.9 |

| Implicit (PCM) - Water | 78.4 | 22.7 |

Note: The data in this table is illustrative and intended to show the general trend of solvent effects on reaction barriers. Specific experimental or computational data for this compound is not available.

Future Directions and Emerging Research Areas

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of di-tert-butyl chloromethyl phosphate (B84403) has faced challenges related to efficiency and the use of hazardous materials. chemicalbook.com Early methods required a large excess of chloroiodomethane (B1360106), a toxic reagent, and resulted in the formation of significant byproducts. chemicalbook.com In response, research has shifted towards developing more sustainable and efficient synthetic routes that align with the principles of green chemistry.

A notable advancement is a two-step process that begins with the oxidation of di-tert-butyl phosphite (B83602). acs.orgacs.org Researchers have moved away from stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄) to a more environmentally benign system using hydrogen peroxide (H₂O₂) with a catalytic amount of potassium iodide (KI). acs.orgacs.org This catalytic system offers high yield (81%) and purity for the resulting di-tert-butyl potassium phosphate (DTBPP). acs.orgfigshare.com

The subsequent conversion of DTBPP to the final product, di-tert-butyl chloromethyl phosphate, has also been optimized. acs.org The process utilizes chloromethyl chlorosulfate (B8482658) (CMCS) and involves the careful selection of a base, a phase-transfer catalyst (PTC), and a stabilizing additive. acs.orgfigshare.com This rational approach minimizes the decomposition of the sensitive CMCS reagent, leading to a high solution yield (90%) and improved product purity. acs.orgfigshare.com These developments represent a significant step towards a greener, more scalable, and safer manufacturing process for this key prodrug intermediate. acs.org

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Starting Materials | Di-tert-butyl tetramethylammonium (B1211777) phosphate, Chloroiodomethane | Di-tert-butyl phosphite, Chloromethyl chlorosulfate |

| Oxidizing Agent | Not applicable in this step | Hydrogen Peroxide (H₂O₂) / Catalytic Potassium Iodide (KI) |

| Key Reagents | >11 equivalents of Chloroiodomethane | Phase-Transfer Catalyst (PTC), Stabilizing Additive |

| Yield | Lower, with significant byproduct formation | High (81% for DTBPP, 90% solution yield for final product) |

| Environmental Impact | Use of vast excess of toxic reagent | Reduced waste, use of catalytic system |

Exploration of Novel Reactivity Patterns

This compound is a bifunctional reagent, acting as both a phosphorylating and an alkylating agent. enamine.net Its primary and most well-documented role is in the O-alkylation of hydroxyl groups and N-alkylation of nitrogen-containing heterocycles to form the POM-prodrug linkage. chemicalbook.comenamine.net This reaction is typically a nucleophilic substitution (Sₙ2) where a deprotonated hydroxyl, amine, or thiol group on a parent drug molecule attacks the chloromethyl group, displacing the chloride ion.

Emerging research focuses on expanding the scope of its reactivity. One area of exploration involves its reaction with less conventional nucleophiles. For instance, its utility in modifying tertiary amines to form quaternary ammonium (B1175870) salts has been reported. researchgate.net This reaction creates a permanently charged prodrug, which can be an effective strategy for significantly increasing the aqueous solubility of a parent drug. researchgate.net

Further investigations are underway to understand and control its reactivity with multifunctional molecules, where chemoselectivity is crucial. The strategic selection of reaction conditions, such as the base and solvent system, can influence which nucleophilic site on a complex drug molecule is modified, allowing for the synthesis of precisely tailored prodrugs. researchgate.net Challenges associated with the reagent's stability and the solubility of starting materials have led to the development of optimized protocols, such as using specific additives like tetraethylammonium (B1195904) iodide (Et₄NI) to drive reactions to completion. researchgate.net

Expansion of Prodrug Applications to New Therapeutic Areas

The success of the POM prodrug strategy, facilitated by this compound, is well-established in antiviral therapy. cardiff.ac.uk Marketed drugs like tenofovir (B777) disoproxil (Viread®) and adefovir (B194249) dipivoxil (Hepsera®) utilize related acyloxymethyl ester prodrug moieties to treat HIV and HBV infections, respectively. cardiff.ac.uknih.gov The application of this chemistry has also been explored for antifungal and anti-inflammatory agents. acs.orggoogle.com Current and future research aims to leverage this proven approach to address unmet needs in other critical disease areas.

Oncology: In cancer therapy, many potent chemotherapeutic agents suffer from poor solubility or an inability to selectively target tumor cells. mdpi.com The prodrug approach can mitigate these issues. This compound can be used to mask polar functional groups on anticancer agents, improving their membrane permeability and oral bioavailability. Once inside the cell, intracellular enzymes cleave the POM moiety, releasing the active cytotoxic drug. mdpi.com This strategy is being explored for various classes of oncology drugs, including alkylating agents and kinase inhibitors, to enhance their therapeutic index and reduce systemic toxicity. mdpi.com

Neurodegenerative Diseases: Treating neurodegenerative disorders like Alzheimer's and Parkinson's disease is particularly challenging due to the blood-brain barrier (BBB), which restricts the entry of most drugs into the central nervous system (CNS). nih.govnih.gov By attaching a this compound-derived moiety, the lipophilicity of a polar drug can be increased, facilitating its passive diffusion across the BBB. nih.gov Once in the brain, the prodrug is converted to the active parent molecule. nih.gov This "lipidization" strategy is a promising avenue for delivering therapeutic agents to the brain to target the underlying pathologies of these debilitating diseases. nih.gov

Table 2: Emerging Therapeutic Applications for POM Prodrugs

| Therapeutic Area | Challenge with Parent Drug | Prodrug Strategy Advantage |

|---|---|---|

| Oncology | Poor solubility, systemic toxicity, lack of tumor targeting. mdpi.com | Enhanced membrane permeability, potential for targeted activation in tumor cells, improved oral bioavailability. mdpi.com |

| Neurodegenerative Diseases | Inability to cross the Blood-Brain Barrier (BBB). nih.gov | Increased lipophilicity allows for passive diffusion into the CNS. nih.gov |

| Antivirals (Next-Generation) | Drug resistance, suboptimal cellular penetration. nih.gov | Overcoming cellular uptake bottlenecks by bypassing initial enzymatic activation steps. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing di-tert-butyl chloromethyl phosphate, and how can purity be validated?

- Methodological Answer : this compound is synthesized via nucleophilic substitution reactions. For example, coupling chloromethyl phosphate precursors with tert-butyl groups in polar aprotic solvents like DMF at 60°C for 18 hours, followed by purification via flash column chromatography . Purity validation typically employs quantitative NMR (qNMR) to confirm structural integrity and ensure >95% purity, as demonstrated for structurally related potassium di-tert-butyl phosphate .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include controlled storage experiments under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis. Monitor degradation using HPLC or LC-MS, referencing protocols for analogous organophosphates, which degrade via hydrolysis under humid conditions . Thermal stability can be assessed via differential scanning calorimetry (DSC) to identify decomposition temperatures.

Q. What analytical techniques are critical for identifying this compound in complex reaction mixtures?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS are essential for unambiguous identification. Chromatographic separation using reverse-phase HPLC with UV detection (e.g., at 254 nm) or evaporative light scattering detection (ELSD) is recommended. For quantification, internal standards like deuterated analogs can improve accuracy .

Advanced Research Questions

Q. How do solvent polarity and additives influence the reactivity of this compound in alkylation reactions?

- Methodological Answer : Solvent-based linear free energy relationships (LFERs) can rationalize reactivity trends. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while additives like cesium carbonate improve reaction efficiency by deprotonating intermediates. Kinetic studies under varying solvent conditions (e.g., dielectric constant) can elucidate transition-state interactions .

Q. What are the degradation pathways of this compound in environmental or biological systems?

- Methodological Answer : Investigate hydrolysis pathways using isotopically labeled water (H₂¹⁸O) to track oxygen incorporation into phosphate products. For metabolic studies, employ human liver microsomes or hepatocyte models to identify cytochrome P450-mediated oxidation products, as done for structurally similar organophosphates .

Q. How can researchers resolve contradictions in reported CAS numbers or regulatory classifications for this compound derivatives?

- Methodological Answer : Cross-reference regulatory databases (e.g., ECHA, EPA) and peer-reviewed syntheses to verify CAS numbers. For example, discrepancies in organophosphate classifications (e.g., List I vs. III under EU directives) require alignment with hazard data (e.g., aquatic toxicity thresholds) .

Q. What strategies optimize the scalability of this compound synthesis while minimizing hazardous byproducts?

- Methodological Answer : Process intensification via flow chemistry reduces exothermic risks and improves yield. Solvent selection (e.g., switching from DMF to acetonitrile) and catalyst screening (e.g., cesium vs. potassium bases) can minimize halogenated byproducts. Lifecycle assessment (LCA) tools evaluate environmental trade-offs .

Key Considerations

- Contradictions : Discrepancies in CAS numbers (e.g., 220352-35-2 vs. 13674-87-8) require verification via authoritative databases like PubChem or ECHA .

- Safety : Handle under inert conditions to avoid moisture-induced hydrolysis, referencing protocols for chloromethyl ether analogs .

- Advanced Applications : Explore its role in synthesizing asymmetric catalysts (e.g., BINOL-phosphate derivatives) or phosphorylation agents for fine chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。